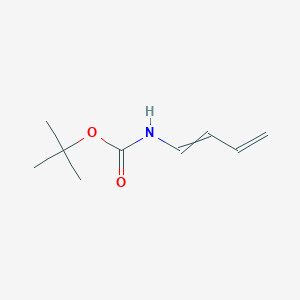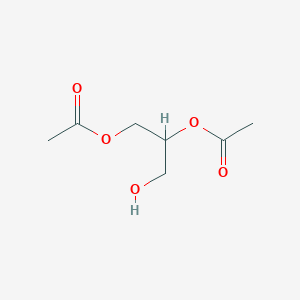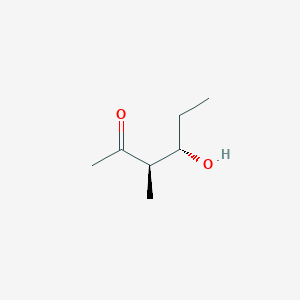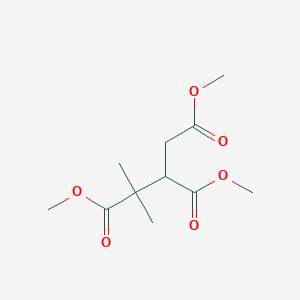
Trimethyl 3-methylbutane-1,2,3-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl 3-methylbutane-1,2,3-tricarboxylate, also known as TriMethyl Pyrazine Tricarboxylate (TMPTC), is a compound that has gained significant attention in recent years due to its potential applications in scientific research. TMPTC is a tricarboxylic acid derivative that has been synthesized using various methods, and has been found to possess several biochemical and physiological effects.
Aplicaciones Científicas De Investigación
TMPTC has potential applications in various scientific research fields, including drug discovery, chemical biology, and material science. TMPTC can be used as a building block in the synthesis of novel compounds with potential therapeutic properties. It can also be used as a tool to study the role of tricarboxylic acids in biological systems.
Mecanismo De Acción
The mechanism of action of TMPTC is not fully understood, but it is believed to act as a competitive inhibitor of the tricarboxylic acid cycle. TMPTC has been shown to inhibit the activity of succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production.
Efectos Bioquímicos Y Fisiológicos
TMPTC has been found to have several biochemical and physiological effects. In vitro studies have shown that TMPTC can induce apoptosis in cancer cells, and can inhibit the proliferation of various cancer cell lines. TMPTC has also been shown to have anti-inflammatory properties, and can reduce the production of pro-inflammatory cytokines. In vivo studies have shown that TMPTC can improve glucose tolerance and insulin sensitivity in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TMPTC in lab experiments is its relatively simple synthesis method. TMPTC is also stable under normal lab conditions, and can be stored for extended periods of time. However, one limitation is that TMPTC has low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
Future research on TMPTC could focus on its potential as a therapeutic agent for various diseases, including cancer and diabetes. Studies could also investigate the role of TMPTC in the regulation of mitochondrial function and ROS production. Additionally, TMPTC could be used as a tool to study the tricarboxylic acid cycle in various biological systems.
Métodos De Síntesis
TMPTC can be synthesized using various methods, including the reaction of 3-methylbutan-1-ol with pyridine-2,6-dicarboxylic acid, followed by oxidation with potassium permanganate. Another method involves the reaction of 3-methylbutan-1-ol with 1,3-dicyanopyrazole, followed by hydrolysis with hydrochloric acid. The yield of TMPTC using these methods ranges from 50-70%.
Propiedades
Número CAS |
114701-91-6 |
|---|---|
Nombre del producto |
Trimethyl 3-methylbutane-1,2,3-tricarboxylate |
Fórmula molecular |
C11H18O6 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
trimethyl 3-methylbutane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C11H18O6/c1-11(2,10(14)17-5)7(9(13)16-4)6-8(12)15-3/h7H,6H2,1-5H3 |
Clave InChI |
JQZBCMNJXDJLFQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C(CC(=O)OC)C(=O)OC)C(=O)OC |
SMILES canónico |
CC(C)(C(CC(=O)OC)C(=O)OC)C(=O)OC |
Sinónimos |
2-Methyl-1,2,3-butanetricarboxylic Acid 1,2,3-Trimethyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



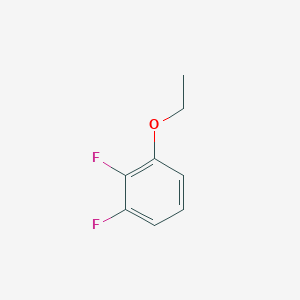
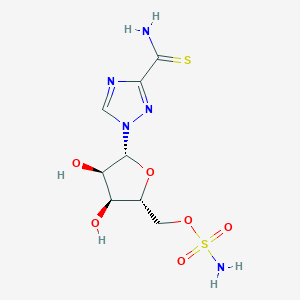
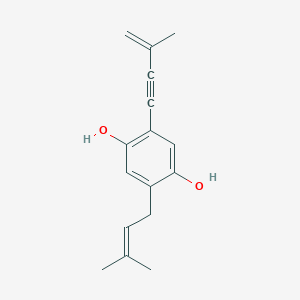
![3-Fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B55327.png)
![2-[(1-Aminobenzimidazol-2-yl)amino]ethanol](/img/structure/B55330.png)
![4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B55331.png)
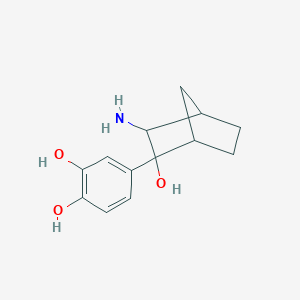
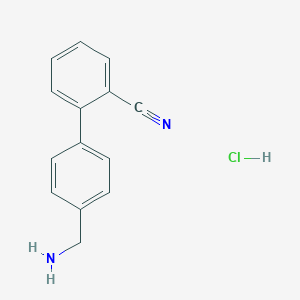
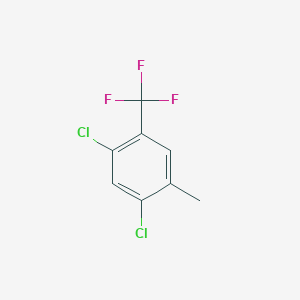
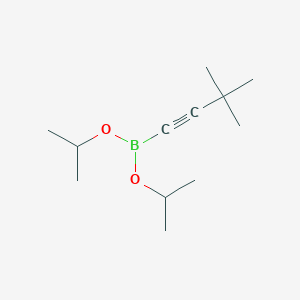
![[(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate](/img/structure/B55341.png)
